molecular formula C19H26N6O2 B4463892 4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-methoxyphenyl)piperazine-1-carboxamide

4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B4463892
M. Wt: 370.4 g/mol
InChI Key: JJKORIXISGJVDQ-UHFFFAOYSA-N
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Description

4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a dimethylamino group and a methoxyphenyl group attached to a piperazine ring

Preparation Methods

The synthesis of 4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. The synthetic route may include:

    Step 1: Formation of the pyrimidine ring through a condensation reaction involving appropriate precursors.

    Step 2: Introduction of the dimethylamino group via nucleophilic substitution.

    Step 3: Attachment of the methoxyphenyl group to the piperazine ring.

    Step 4: Coupling of the pyrimidine and piperazine derivatives to form the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pH conditions.

Scientific Research Applications

4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, such as acting as a drug candidate for treating specific diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.

Comparison with Similar Compounds

4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-methoxyphenyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:

    Piperazine derivatives: These compounds share the piperazine ring structure and may have similar biological activities.

    Pyrimidine derivatives: Compounds with a pyrimidine ring and various substituents can be compared based on their chemical properties and biological effects.

    Methoxyphenyl derivatives: These compounds contain a methoxyphenyl group and may exhibit similar pharmacological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-methoxyphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c1-14-20-17(23(2)3)13-18(21-14)24-8-10-25(11-9-24)19(26)22-15-6-5-7-16(12-15)27-4/h5-7,12-13H,8-11H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKORIXISGJVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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